methyl 5-fluoro-1H-indole-2-carboxylate
Overview
Description
Methyl 5-fluoro-1H-indole-2-carboxylate is a substituted 1H-indole . It has a molecular formula of C10H8FNO2 and an average mass of 193.174 Da . This compound can be prepared by the esterification of indole-5-carboxylic acid .
Synthesis Analysis
The synthesis of methyl 5-fluoro-1H-indole-2-carboxylate involves the esterification of indole-5-carboxylic acid . Other methods of synthesis have been explored in the literature .Molecular Structure Analysis
The molecular structure of methyl 5-fluoro-1H-indole-2-carboxylate consists of a 1H-indole ring substituted with a fluorine atom and a carboxylate group . The InChI code for this compound is 1S/C10H8FNO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-5,12H,1H3 .Chemical Reactions Analysis
Methyl 5-fluoro-1H-indole-2-carboxylate can serve as a substrate for various chemical reactions . For instance, it can undergo oxidation, condensation, reduction, and amidation .Physical And Chemical Properties Analysis
Methyl 5-fluoro-1H-indole-2-carboxylate is a solid at room temperature . It has a molecular weight of 193.18 and should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Antiviral Activity
Indole derivatives, including methyl 5-fluoro-1H-indole-2-carboxylate, have shown promising antiviral properties . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as effective antiviral agents .
Anti-inflammatory Properties
Indole derivatives have demonstrated anti-inflammatory activities. For example, indomethacin analogs of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole have been synthesized and assessed for their in vitro COX-2 inhibitory activity as well as in vivo anti-inflammatory activity .
Anticancer Applications
Indole derivatives have been applied in the treatment of cancer cells . The unique structure of indole allows it to interact with various biological targets, potentially inhibiting the growth of cancer cells .
Anti-HIV Properties
Indole derivatives have shown potential in the treatment of HIV . The unique structure of these compounds allows them to bind with high affinity to multiple receptors, which could be beneficial in developing new anti-HIV drugs .
Antioxidant Activity
Indole derivatives have demonstrated antioxidant properties . These compounds can neutralize harmful free radicals in the body, potentially preventing oxidative stress and related diseases .
Antimicrobial Properties
Indole derivatives have shown antimicrobial activities . These compounds can inhibit the growth of various microorganisms, making them potential candidates for the development of new antimicrobial drugs .
Antitubercular Activity
Indole derivatives have been found to possess antitubercular activities . This suggests potential applications in the treatment of tuberculosis .
Antidiabetic Properties
Indole derivatives have shown potential in the treatment of diabetes . These compounds can potentially regulate blood sugar levels, making them potential candidates for the development of new antidiabetic drugs .
Safety And Hazards
This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337+P313 (If eye irritation persists: Get medical advice/attention) .
Future Directions
properties
IUPAC Name |
methyl 5-fluoro-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZGGDBUGGJROM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406450 | |
Record name | methyl 5-fluoro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-fluoro-1H-indole-2-carboxylate | |
CAS RN |
167631-84-7 | |
Record name | methyl 5-fluoro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.